molecular formula C9H10N2OS B2547759 1H-Benzimidazole-6-methanol, 2-(methylthio)- CAS No. 1022158-49-1

1H-Benzimidazole-6-methanol, 2-(methylthio)-

Cat. No.: B2547759
CAS No.: 1022158-49-1
M. Wt: 194.25
InChI Key: CSOSJRUOPQALPG-UHFFFAOYSA-N
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Description

Safety and Hazards

The safety data sheet for “1H-Benzimidazole-2-methanol” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Mechanism of Action

Benzimidazoles and their derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects. They can interact with various enzymes and receptors in cells due to the ability of the benzimidazole ring to donate a pair of pi-electrons .

The addition of functional groups to the benzimidazole core can alter its activity and selectivity. For example, a methylthio group at the 2-position of benzimidazole could potentially enhance its lipophilicity, which might influence its absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-6-methanol, 2-(methylthio)- typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the benzimidazole ring and the thiol group, resulting in the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-6-methanol, 2-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-6-methanol, 2-(methylthio)- is unique due to the presence of both methanol and methylthio groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

(2-methylsulfanyl-3H-benzimidazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOSJRUOPQALPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022158-49-1
Record name [2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
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